Cas no 209604-74-0 (6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one)

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with hydroxy, propyl, and sulfanyl functional groups. Its structural properties make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both hydroxy and sulfanyl groups enhances its reactivity, enabling versatile derivatization. The propyl substituent contributes to improved lipophilicity, which can influence bioavailability in drug design. This compound exhibits potential as a scaffold for developing biologically active molecules, including enzyme inhibitors or antimicrobial agents. Its stability under standard conditions ensures ease of handling in laboratory settings. Further research may explore its utility in medicinal chemistry or material science applications.
6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one structure
209604-74-0 structure
Product Name:6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No:209604-74-0
MF:C11H12N2O2S
MW:236.290181159973
CID:5699534
PubChem ID:2346389
Update Time:2025-05-20

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
    • 4(1H)-Quinazolinone, 2,3-dihydro-6-hydroxy-3-propyl-2-thioxo-
    • Oprea1_394391
    • Z56828399
    • 209604-74-0
    • SR-01000032633
    • EN300-03344
    • 6-hydroxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
    • SR-01000032633-1
    • AKOS000116386
    • SCHEMBL8520728
    • Inchi: 1S/C11H12N2O2S/c1-2-5-13-10(15)8-6-7(14)3-4-9(8)12-11(13)16/h3-4,6,14H,2,5H2,1H3,(H,12,16)
    • InChI Key: PJRXKXRZKMUFJT-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC(=CC=2C(N1CCC)=O)O

Computed Properties

  • Exact Mass: 236.06194880g/mol
  • Monoisotopic Mass: 236.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 427.4±47.0 °C(Predicted)
  • pka: 8.99±0.20(Predicted)

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: A Comprehensive Overview

The compound with CAS No. 209604-74-0, known as 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure, featuring a hydroxyl group at position 6, a propyl group at position 3, and a sulfanyl group at position 2, contributes to its intriguing chemical properties and functional versatility.

Recent studies have highlighted the 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one as a promising candidate in drug discovery efforts. Its quinazolinone core is a well-known scaffold in medicinal chemistry, often associated with anti-inflammatory, antioxidant, and anticancer activities. The introduction of the sulfanyl group further enhances its reactivity and bioavailability, making it a valuable compound for exploring novel therapeutic interventions. Researchers have also investigated its potential as a kinase inhibitor, which could be pivotal in developing treatments for various diseases, including cancer and neurodegenerative disorders.

The synthesis of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves a series of intricate organic reactions. Key steps include the formation of the quinazolinone ring system through cyclization reactions, followed by functional group modifications to introduce the hydroxyl and sulfanyl groups. These reactions are optimized to ensure high yields and purity, which are critical for subsequent biological evaluations. The compound's stability under various conditions has also been thoroughly examined, revealing its suitability for both in vitro and in vivo studies.

In terms of biological activity, 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has demonstrated remarkable selectivity towards specific molecular targets. For instance, it has shown potent inhibitory effects on certain protein kinases involved in cell signaling pathways that are often dysregulated in cancer cells. This selectivity is attributed to the precise spatial arrangement of its functional groups, which allows for effective binding to target enzymes. Additionally, its hydroxyl group contributes to hydrogen bonding interactions, further enhancing its bioactivity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. These studies provide insights into the compound's binding modes with various protein targets, aiding in the rational design of more potent analogs. Furthermore, pharmacokinetic studies have revealed favorable absorption and distribution profiles for this compound, suggesting its potential as an orally available drug candidate.

The exploration of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one continues to expand into areas such as combinatorial chemistry and high-throughput screening. By incorporating this compound into diverse chemical libraries, researchers aim to discover novel lead molecules with enhanced therapeutic profiles. Its structural flexibility also makes it an ideal candidate for further functionalization studies aimed at improving its efficacy and reducing potential side effects.

In conclusion, 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 20960474) stands out as a compelling molecule with significant potential in drug discovery and development. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a key player in advancing our understanding of complex biological systems and their therapeutic modulation.

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